11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester
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Overview
Description
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is a synthetic derivative of lubiprostone, a compound known for its use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. This derivative is labeled with deuterium (d7), which can be useful in various research applications, particularly in the field of proteomics and drug metabolism studies .
Preparation Methods
The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups at positions 11 and 15 using tetrahydropyranyl and tert-butyldimethylsilyl groups, respectively. The phenylmethyl ester is then introduced to complete the synthesis .
Chemical Reactions Analysis
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl groups, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool in studying biological pathways and mechanisms, particularly those involving chloride channels.
Medicine: It is used in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of lubiprostone and its derivatives.
Industry: It is employed in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves its interaction with chloride channels in the gastrointestinal tract. It activates these channels, leading to increased chloride ion secretion into the intestinal lumen, which in turn promotes water secretion and facilitates bowel movements. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is unique due to its specific protective groups and deuterium labeling. Similar compounds include:
Lubiprostone: The parent compound, used for treating constipation.
15-Hydroxy Lubiprostone-d7: Another deuterium-labeled derivative used in similar research applications.
Lubiprostone (hemiketal)-d7: A derivative with a different protective group, used in metabolic studies
This compound’s unique structure and labeling make it a valuable tool in various scientific research fields, providing insights into its pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C38H62F2O6Si |
---|---|
Molecular Weight |
688.0 g/mol |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |
InChI Key |
DXVSMWCKXOCOJF-DUZCPQFDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Origin of Product |
United States |
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